2-Chloro-6-Fluoro Substitution: Basicity & Reactivity
The computed XLogP3-AA value for the target compound is 0.6, which reflects the balanced lipophilicity imparted by the specific 2-chloro-6-fluoro pattern [1]. This is a critical differentiator from other halogenated analogs. For instance, replacing the 2-chloro-6-fluoro substitution with a less demanding or more lipophilic group would alter the logP, directly affecting passive permeability and binding to hydrophobic pockets in biological targets. The pKa of the vicinal diamine, though not experimentally determined in the found literature, is influenced by the electron-withdrawing ortho-halogens, making it a weaker base compared to unsubstituted phenylethane-1,2-diamine. This specific basicity is a crucial design element for the compound's use as a warhead in covalent inhibitors, where a precise reactivity window is required [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and derived basicity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 3 |
| Comparator Or Baseline | Unsubstituted phenylethane-1,2-diamine (XLogP ~0.0-0.2, higher pKa) or 2,4-dichloro analog (XLogP ~1.2-1.5) |
| Quantified Difference | Intermediate lipophilicity (ΔXLogP ~ +0.4 vs unsubstituted, ~ -0.7 vs 2,4-dichloro analog). Basicity is predicted to be lower than unsubstituted analog due to electron-withdrawing ortho-halogens. |
| Conditions | Computed properties from PubChem 2021.05.07; pKa is a class-level inference based on the inductive effect of ortho-halogens. |
Why This Matters
The intermediate lipophilicity and attenuated basicity are critical for achieving the right balance of permeability and reactivity in kinase inhibitor programs, directly influencing the procurement decision for exploratory SAR.
- [1] PubChem. (2026). Compound Summary for CID 43519552: 1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine. National Center for Biotechnology Information. View Source
- [2] Google Patents. (2012). JP2014513137A: Novel compounds as modulators of protein kinases. View Source
